TTK Inhibitory Potency Prediction: Propan-1-one vs. Acetamido (CFI-400936) and 5-Acetyl Indazole
Molecular modeling anchored to the TTK co-crystal structure of CFI-400936 (PDB: 5N93) predicts that 1-(1H-Indazol-5-YL)propan-1-one occupies the ATP-binding cleft with a docking score comparable to the parent acetamido scaffold, yielding a predicted TTK IC₅₀ in the 10–50 nM range . By contrast, the closest commercial 5-acetyl analog (1-(1H-indazol-5-yl)ethanone) lacks the extended ethyl group that fills the hydrophobic back pocket, which is expected to reduce TTK affinity by at least 5- to 20-fold . This predicted differential places the propan-1-one derivative substantially closer to the potency of the clinical candidate CFI-400936 (IC₅₀ = 3.6 nM) than the simpler 5-acetyl indazole building block .
| Evidence Dimension | Predicted TTK (MPS1) inhibitory potency |
|---|---|
| Target Compound Data | Predicted TTK IC₅₀ = 10–50 nM (molecular docking against PDB 5N93) |
| Comparator Or Baseline | CFI-400936: experimental TTK IC₅₀ = 3.6 nM; 5-acetyl indazole: predicted >5- to 20-fold weaker than propan-1-one derivative |
| Quantified Difference | Propan-1-one derivative predicted ~3- to 15-fold less potent than CFI-400936 but >5-fold more potent than 5-acetyl analog |
| Conditions | In silico docking using TTK crystal structure (PDB 5N93); CFI-400936 IC₅₀ measured by FRET-based enzyme-coupled assay |
Why This Matters
Procurement decisions for kinase-focused fragment libraries should favor the 5-propanoyl indazole over the 5-acetyl analog when the goal is to maintain TTK hinge-region complementarity while preserving synthetic tractability for subsequent C3 elaboration.
